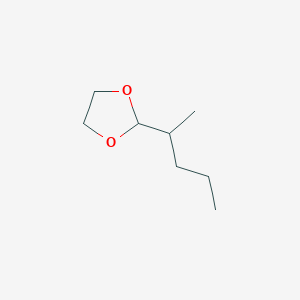

1,3-Dioxolane, 2-(1-methylbutyl)-

描述

准备方法

Synthetic Routes and Reaction Conditions

1,3-Dioxolane, 2-(1-methylbutyl)- can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction typically involves the following steps:

Selection of Carbonyl Compound: The starting material can be an aldehyde or a ketone. For 2-(1-methylbutyl)-1,3-dioxolane, the carbonyl compound is 2-methylpentanal.

Acetalization Reaction: The carbonyl compound reacts with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction is typically carried out under reflux conditions to facilitate the removal of water formed during the reaction.

Purification: The product is purified by distillation or recrystallization to obtain the desired 1,3-dioxolane derivative.

Industrial Production Methods

In industrial settings, the production of 1,3-dioxolane derivatives can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and enable efficient removal of by-products. The use of molecular sieves or azeotropic distillation can further enhance the efficiency of water removal during the acetalization process.

化学反应分析

Types of Reactions

1,3-Dioxolane, 2-(1-methylbutyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the ring. Common nucleophiles include halides and amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Substitution: Halides (e.g., HCl, HBr) or amines (e.g., NH3) under mild to moderate conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or aminated derivatives.

科学研究应用

Fragrance Industry

One of the primary applications of 1,3-Dioxolane, 2-(1-methylbutyl)- is as a fragrance component. Alkyl-substituted 1,3-dioxolanes are recognized for their unique olfactory properties and are utilized in the formulation of perfumes and cosmetic products.

- Fragrance Composition : The compound can be blended with other fragrance materials in proportions ranging from 1% to 50% by weight. This versatility allows for the creation of novel scents that enhance the overall fragrance profile of products such as lotions, creams, and aerosols .

- Technical Applications : Beyond cosmetics, these compounds are also employed to improve the scent of technical products like detergents and disinfectants. Their ability to combine with various odorants makes them valuable in formulating effective scent-enhancing agents .

Solvent Development

The development of bio-based solvents is another significant area where 1,3-Dioxolane derivatives have been studied. A case study on methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate highlights the challenges and methodologies involved in creating sustainable solvents.

- Sustainability Focus : The chemical industry faces increasing pressure to develop less hazardous and more sustainable solvents due to regulations like REACH. The study emphasizes a systematic approach involving computational modeling and experimental validation to assess new solvent candidates .

- Functional Proficiency : The methodologies proposed include evaluating Hansen solubility parameters and conducting toxicity tests to ensure that new solvents are not only bio-derived but also functionally effective for industrial applications .

Lubricating Compositions

Another notable application of 1,3-Dioxolane derivatives is in lubricating oil formulations. Research indicates that these compounds can improve the performance characteristics of lubricants.

- Composition Details : Lubricating compositions containing 1,3-Dioxolane derivatives are formulated with a major proportion of oil along with specific percentages (0.05% to 10%) of the dioxolane compound. This inclusion enhances the lubricating properties and stability of the oil .

Case Study: Bio-based Solvents

A detailed investigation into methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as an alternative solvent illustrates the potential for dioxolane derivatives in green chemistry. The study outlines:

- Synthesis Pathways : The synthesis from glycerol highlights the feasibility of using renewable resources.

- Toxicity Assessments : Early-stage toxicity testing is crucial for determining the viability of new solvents in commercial applications .

Research on Muscarinic Receptors

Studies involving cis-Methyldioxolane (a related compound) have shown its interaction with muscarinic receptors in neurochemistry. This research provides insights into potential pharmacological applications:

作用机制

The mechanism of action of 1,3-dioxolane, 2-(1-methylbutyl)- involves its ability to form stable cyclic structures through acetalization. This stability is crucial in its role as a protecting group in organic synthesis. The compound can undergo ring-opening reactions under acidic or basic conditions, allowing for controlled deprotection and subsequent functionalization of the target molecules.

相似化合物的比较

Similar Compounds

1,3-Dioxane: A six-membered ring analog with similar chemical properties but different ring strain and stability.

Tetrahydrofuran (THF): A five-membered ring ether with a single oxygen atom, commonly used as a solvent in organic synthesis.

1,2-Dioxolane: An isomer with adjacent oxygen atoms, exhibiting different reactivity due to the peroxide linkage.

Uniqueness

1,3-Dioxolane, 2-(1-methylbutyl)- is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. This uniqueness makes it valuable in applications requiring precise control over reactivity and stability, such as in the synthesis of complex organic molecules and advanced materials.

生物活性

1,3-Dioxolane, 2-(1-methylbutyl)- is a cyclic ether compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on various studies and research findings.

Synthesis of 1,3-Dioxolane Derivatives

The synthesis of 1,3-dioxolanes typically involves the reaction of aldehydes with diols. For example, a study synthesized a series of enantiomerically pure and racemic 1,3-dioxolanes using salicylaldehyde and commercially available diols with the aid of montmorillonite K10 as a catalyst. The resulting compounds exhibited promising antibacterial and antifungal activities .

Antimicrobial Properties

Research has demonstrated that various 1,3-dioxolane derivatives possess significant antimicrobial properties. In particular:

- Antifungal Activity : Many synthesized compounds showed excellent antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 156.25 to 312.5 µg/mL.

- Antibacterial Activity : The compounds exhibited notable antibacterial effects against several strains:

The biological activity of these compounds can be attributed to their interaction with microbial cell membranes or key metabolic pathways within the pathogens. The presence of functional groups in the dioxolane structure may facilitate these interactions, leading to the disruption of cellular integrity or inhibition of essential enzymatic processes.

Comparative Biological Activity Data

The following table summarizes the biological activity data for various synthesized 1,3-dioxolane derivatives:

| Compound | Antifungal Activity (MIC µg/mL) | Antibacterial Activity (MIC µg/mL) |

|---|---|---|

| Compound 1 | Not tested | Not tested |

| Compound 2 | 312.5 | 625–1250 |

| Compound 3 | 156.25 | Not active against E. coli |

| Compound 4 | 312.5 | Active against Pseudomonas |

| Compound 5 | 156.25 | Active against Staphylococcus |

Case Studies and Research Findings

A notable study published in Pharmaceutical Chemistry Journal highlighted the synthesis and biological evaluation of new chiral and racemic dioxolane derivatives. The research concluded that the structural variations significantly influenced their biological activities. For instance, compounds with ether or ester groups at specific positions displayed enhanced antibacterial and fungicidal activities compared to their counterparts without these modifications .

Another investigation focused on the potential use of dioxolane derivatives as bio-based solvents, emphasizing their environmental benefits alongside their biological efficacy. This study illustrated the dual role that such compounds could play in both industrial applications and as therapeutic agents .

属性

IUPAC Name |

2-pentan-2-yl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-4-7(2)8-9-5-6-10-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGQDHBXWPACTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884962 | |

| Record name | 1,3-Dioxolane, 2-(1-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17155-65-6 | |

| Record name | 2-(1-Methylbutyl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17155-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 2-(1-methylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017155656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane, 2-(1-methylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane, 2-(1-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(sec-butyl)-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。